molecular formula C15H11NO B156637 3-Amino-2-phenyl-1H-inden-1-one CAS No. 1947-47-3

3-Amino-2-phenyl-1H-inden-1-one

Cat. No. B156637
CAS RN: 1947-47-3
M. Wt: 221.25 g/mol
InChI Key: HLEKBTIHDXNOQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-2-phenyl-1H-inden-1-one involves various condensation reactions. For instance, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was synthesized through the condensation of benzoylacetone with p-methylaniline . Similarly, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was produced by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . Additionally, a one-pot synthesis method has been reported for the production of 3-amino-3-arylpropionic acids, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of the synthesized (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was determined using single crystal X-ray diffraction, revealing its orthorhombic space group . The 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide also had its crystal structure determined, belonging to the monoclinic system . These studies provide detailed insights into the geometric parameters and spatial arrangement of atoms within the molecules.

Chemical Reactions Analysis

The chemical behavior of these compounds under various conditions can be inferred from the reported data. The compound from the first study exhibits intramolecular hydrogen bonds of the type N–H···O, which are significant in determining its reactivity and interaction with other molecules . The molecules of 3-amino-4-anilino-1H-isochromen-1-one and its derivatives form hydrogen-bonded dimers and sheets, which could influence their chemical reactions .

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points of these compounds are determined using techniques like TGA/DSC. For instance, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits two distinct endothermic peaks at temperatures corresponding to its melting and boiling points . The vibrational frequencies and intramolecular hydrogen bonding of 3-amino-1-phenyl-2-buten-1-one were studied using Fourier transform infrared and Raman spectroscopy, complemented by density functional theoretical calculations, which help in understanding the chemical properties of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Cinnamic acid derivatives, which share structural features with 3-Amino-2-phenyl-1H-inden-1-one, have been extensively studied for their anticancer properties. The study by De, Baltas, and Bedos-Belval (2011) discusses the synthesis and biological evaluation of various cinnamoyl acids and their derivatives, emphasizing their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011). This suggests that synthetic pathways and biological activities of similar aromatic compounds could provide a framework for the exploration of 3-Amino-2-phenyl-1H-inden-1-one in oncological studies.

The study of spin label amino acids, like TOAC, for peptide analysis shows the utility of amino acid derivatives in understanding peptide structure and dynamics, as reported by Schreier et al. (2012) (Schreier et al., 2012). This work underscores the importance of amino acid derivatives in probing biological macromolecules, suggesting potential analytical applications for compounds like 3-Amino-2-phenyl-1H-inden-1-one.

Potential Medicinal Applications

The comprehensive review by Dinu and Apetrei (2022) on the development of electrochemical sensors and biosensors for amino acids highlights the significance of amino acid derivatives in biomedical sensors. Their work emphasizes the role of conducting polymers and molecularly imprinted polymers in enhancing sensor performance (Dinu & Apetrei, 2022). This suggests that derivatives of 3-Amino-2-phenyl-1H-inden-1-one could be explored for sensor applications, particularly in detecting biomolecules or in pharmaceutical analysis.

Chlorogenic acid's review by Naveed et al. (2018) highlights its biological and pharmacological effects, including antioxidant and anti-inflammatory activities (Naveed et al., 2018). Although structurally distinct, the study of such phenolic compounds can provide a comparative basis for researching the biological activities of 3-Amino-2-phenyl-1H-inden-1-one, particularly in understanding its interaction with biological systems.

Safety And Hazards

When handling “3-Amino-2-phenyl-1H-inden-1-one”, it is advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid dust formation, and avoid ingestion and inhalation . It is recommended for use as laboratory chemicals .

Future Directions

Indole derivatives, including “3-Amino-2-phenyl-1H-inden-1-one”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be used in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

3-amino-2-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEKBTIHDXNOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173109
Record name 3-Amino-2-phenyl-1H-inden-1-one
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-phenyl-1H-inden-1-one

CAS RN

1947-47-3
Record name 3-Amino-2-phenyl-1H-inden-1-one
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Record name 3-Amino-2-phenyl-1H-inden-1-one
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Record name 1947-47-3
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Record name 3-Amino-2-phenyl-1H-inden-1-one
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